4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
The compound 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 2-ethoxyphenyl moiety. The N-benzamide group is further modified with a 5-methylfuran-2-ylmethyl substituent.
Key structural attributes include:
- Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, often involved in hydrogen bonding and metal coordination.
- Sulfanyl bridge (-S-): Enhances nucleophilic reactivity and stabilizes thioether linkages.
- Benzamide backbone: Provides rigidity and facilitates π-π interactions.
- 2-Ethoxyphenyl carbamoyl group: Introduces electron-donating ethoxy substituents, influencing solubility and bioavailability.
- 5-Methylfuran-2-ylmethyl group: A lipophilic substituent that may improve membrane permeability.
Synthesis likely involves multi-step nucleophilic substitutions and condensation reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
4-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-23-7-5-4-6-22(23)29-24(31)17-35-26-27-14-15-30(26)20-11-9-19(10-12-20)25(32)28-16-21-13-8-18(2)34-21/h4-15H,3,16-17H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJLYLNHSTYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbamate ester can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbamate ester would yield amines .
Scientific Research Applications
4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the carbamate ester can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide ()
- Molecular Formula : C25H28N4O2S (vs. target compound’s estimated formula, likely C27H27N5O3S).
- Key Differences :
- Replaces the 2-ethoxyphenyl group with a cyclohexylmethyl carbamoyl moiety.
- Lacks the 5-methylfuran substituent.
- Impact :
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ()
- Molecular Formula : C15H12N6S2.
- Key Differences :
- Features a benzimidazole ring instead of imidazole.
- Includes a thiosemicarbazone group instead of benzamide.
- Impact :
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
Spectroscopic and Analytical Comparisons
- IR Spectroscopy :
- NMR :
- Mass Spectrometry :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Table 2: Bioactivity Predictions
Biological Activity
The compound 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure
The compound features several functional groups, including an imidazole ring, a sulfanyl group, and a benzamide moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action primarily involves the inhibition of specific enzymes and modulation of cell signaling pathways.
Key Biological Activities
-
Antimicrobial Activity :
- The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- In vitro studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
-
Anticancer Properties :
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.
- It has been tested in various cancer cell lines, showing potential for further development as an anticancer agent.
The biological activity of the compound is attributed to its ability to interact with key biomolecules:
- Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, leading to inhibition of enzymatic activity.
- Cell Signaling Modulation : The compound influences pathways involved in cell growth and apoptosis, potentially through the modulation of receptor interactions.
Case Studies
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of imidazole derivatives, including this compound. It was found to have MIC values ranging from 20–40 µM against S. aureus and 40–70 µM against E. coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
Another study focused on the anticancer effects of similar imidazole compounds, reporting that they induced cell cycle arrest and apoptosis in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
